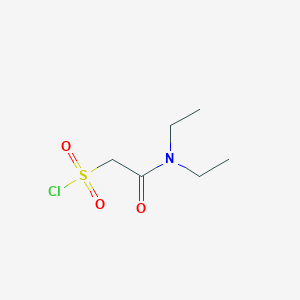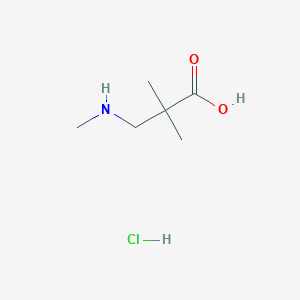
5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine
Overview
Description
“5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” is a chemical compound with the CAS Number: 1523400-42-1 . It has a molecular weight of 208.3 and its IUPAC name is 5-cyclohexyl-4-propyl-3-isoxazolamine .
Molecular Structure Analysis
The InChI code for “5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” is1S/C12H20N2O/c1-2-6-10-11 (15-14-12 (10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3, (H2,13,14) . This indicates the molecular structure of the compound.
Scientific Research Applications
Cancer Research: Sigma-2 Receptor Agonists
5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine: has been studied as a sigma-2 receptor agonist derivative. In cancer research, these compounds are of interest due to their ability to induce cell death in pancreatic cancer cells through mitochondrial superoxide production and caspase activation . This pathway represents a novel approach for targeted cancer therapy, especially for treatment-resistant forms of cancer like pancreatic cancer.
Mitochondrial Superoxide Pathway Activation
The activation of the mitochondrial superoxide pathway is a significant application of this compound. It has been identified as a previously unrecognized process activated by sigma-2 receptor ligands . This discovery opens new avenues for research into the mechanisms of cell death and could lead to the development of new therapeutic strategies.
Drug Development: Solvent Cytotoxicity Evaluation
In the context of drug development, 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine can be used to assess solvent cytotoxicity. This is crucial for ensuring that the solvents used in drug formulations do not contribute to cytotoxic effects .
In Vivo Tumor Model Studies
This compound has been utilized in in vivo studies to evaluate tumor growth and survival in mouse models of pancreatic cancer . Such studies are essential for translating in vitro findings into potential clinical applications.
Chemical Synthesis and Procurement
The compound is also relevant in the field of chemical synthesis and procurement. It is available for research purposes, and its structural properties can be leveraged for custom synthesis and bulk manufacturing .
Oxidative Stress Research
Research into oxidative stress and its intracellular effects can benefit from the use of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine . The compound’s interaction with sigma-2 receptors and subsequent generation of Reactive Oxygen Species (ROS) provides a model for studying oxidative stress in cells .
Future Directions
The future directions for the use and study of “5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” are not specified in the available literature. Given its classification as an oxazole, it may have potential applications in pharmaceuticals, agrochemicals, or materials science, as these are common areas of interest for oxazole compounds .
properties
IUPAC Name |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-6-10-11(15-14-12(10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAKDLDSXULGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(ON=C1N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(oxolan-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492906.png)






![[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B1492915.png)
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B1492916.png)
![Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1492917.png)

